Toyocamycin nucleoside

Description

Historical Context of Toyocamycin Discovery and Isolation

The discovery of toyocamycin dates back to 1956, when it was first isolated from the bacterium Streptomyces toyocaensis wikipedia.orguni-saarland.deasm.org. This initial isolation marked the beginning of its academic exploration. Subsequent research revealed its presence in other Streptomyces species, including Streptomyces sparsogenes, Streptomyces diastatochromogenes, and Streptomyces rimosus, as well as the cyanobacterium Tolypothrix tenuis wikipedia.org. Decades later, toyocamycin was also identified and isolated from marine sources, specifically the sponge Jaspis johnstoni nih.gov. The ongoing research into its biosynthesis, particularly in Streptomyces diastatochromogenes, aims to enhance its production levels, highlighting its continued relevance in natural product chemistry frontiersin.orgnih.gov.

Significance of Toyocamycin as a Nucleoside Analog

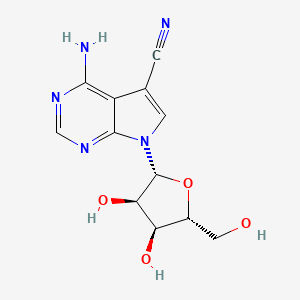

Toyocamycin is chemically identified as 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, possessing the molecular formula C12H13N5O4 wikipedia.orguni.lu. Its significance in academic research stems from its classification as a nucleoside analog, specifically an N-glycosylpyrrolopyrimidine, which closely mimics the structure of adenosine (B11128) wikipedia.orgasm.orgontosight.ai. This structural similarity is crucial to its biological function.

Toyocamycin is a derivative of tubercidin (B1682034), differing by the presence of a cyano group (-C≡N) at position 5 of the pyrrolopyrimidine moiety, where tubercidin has a hydrogen wikipedia.orgnih.gov. Furthermore, it resembles adenosine, but with a key distinction: the nitrogen atom at position 7 of the purine (B94841) ring in adenosine is replaced by a carbon atom in toyocamycin, and a nitrile group is attached at this position wikipedia.org. This distinctive structural modification is responsible for its unique biological properties and its classification as an antimetabolite ontosight.ainih.gov.

The structural comparison between toyocamycin, tubercidin, and adenosine is summarized in the table below:

| Compound Name | Core Structure | Key Structural Difference from Adenosine | PubChem CID |

| Adenosine | Purine nucleoside | - | 6096 |

| Tubercidin | 7-Deazapurine nucleoside | Nitrogen at position 7 replaced by Carbon | 200508 |

| Toyocamycin | 7-Deazapurine nucleoside | Nitrogen at position 7 replaced by Carbon, Cyano group at position 5 | 11824 |

Overview of Broad-Spectrum Biological Activities of Toyocamycin

Toyocamycin exhibits a broad spectrum of biological activities, making it a compound of considerable interest across various fields of academic research, including oncology, mycology, and virology wikipedia.orgasm.orgontosight.ai. Its diverse effects are primarily mediated by its ability to interfere with fundamental cellular processes.

Anticancer Activity: Research has demonstrated toyocamycin's cytotoxic effects on a variety of cancer cell lines, including those derived from multiple myeloma, colon cancer, and pancreatic cancer wikipedia.org. Its mechanism of action in these contexts often involves triggering apoptosis in cancer cells wikipedia.org. Studies have also shown that toyocamycin can enhance the effectiveness of other anticancer agents, such as the proteasome inhibitor bortezomib (B1684674), and remains active against cells that have developed resistance to bortezomib wikipedia.org. Furthermore, in vivo studies using animal models of human multiple myeloma have indicated its capacity to suppress tumor growth wikipedia.org.

Antifungal Activity: Toyocamycin possesses strong antifungal properties, demonstrating effectiveness against a wide range of fungal species, including plant pathogens and the human fungal pathogen Candida albicans wikipedia.orgasm.orgfrontiersin.orgnih.gov. Its selective toxicity against C. albicans is notably attributed to its efficient uptake by the fungus through a specific concentrative nucleoside transporter (CNT) wikipedia.orgasm.org. In contrast, other fungi like Saccharomyces cerevisiae are less susceptible due to the absence of this transporter wikipedia.orgasm.org. Experimental data supports this, showing that introducing the C. albicans CNT gene into S. cerevisiae renders the yeast sensitive to toyocamycin, while disrupting the CNT gene in C. albicans confers resistance wikipedia.orgasm.org.

Antiviral Activity: Toyocamycin has also been noted for its antiviral properties, although specific detailed research findings on its antiviral spectrum and mechanisms are less extensively documented compared to its anticancer and antifungal activities wikipedia.orgontosight.ai.

Other Biological Activities and Mechanisms of Action: Beyond its direct cytotoxic effects, toyocamycin influences several critical cellular pathways:

Inhibition of RNA Synthesis and Ribosome Function: A primary mechanism involves the inhibition of RNA synthesis and disruption of ribosome function, crucial processes for cell proliferation wikipedia.orgasm.orgnih.gov.

Inhibition of IRE1α-XBP1 Pathway: It inhibits the IRE1α-XBP1 pathway, which is involved in endoplasmic reticulum stress response, particularly in human multiple myeloma cells wikipedia.orgasm.org.

Selective Inhibition of CDK9: Toyocamycin has been shown to selectively inhibit Cyclin-Dependent Kinase 9 (CDK9) wikipedia.org.

Inhibition of Rio1 Kinase: It inhibits Rio1 kinase, an essential ribosome processing factor necessary for the proper maturation of the 40S ribosomal subunit wikipedia.orgasm.org.

Interference with Auxin Signaling: Research indicates its interference with auxin signaling pathways wikipedia.org.

Inhibition of Phosphatidylinositol Kinase: Toyocamycin inhibits phosphatidylinositol kinase, an enzyme that regulates cell growth and proliferation. Laboratory studies using enzyme extracted from A431 cell membranes reported an IC50 value of 3.3 μg/mL for this inhibition wikipedia.org.

Inhibition of Adenosine Kinase: Its distinctive structure allows it to inhibit adenosine kinase, an enzyme vital for regulating adenosine levels within cells ontosight.ai.

The multifaceted biological activities of toyocamycin, stemming from its unique nucleoside analog structure and its capacity to interfere with diverse cellular targets, underscore its importance as a subject of ongoing academic research.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKJUSAYZUAMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871786 | |

| Record name | 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-58-6 | |

| Record name | Vengicide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vengicide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanisms of Action of Toyocamycin

Molecular Mimicry and Nucleic Acid Interference by Toyocamycin

As an adenosine (B11128) analog, Toyocamycin engages in molecular mimicry, leading to its incorporation into nucleic acids and subsequent interference with their synthesis and function. wikipedia.org

Toyocamycin is mistakenly incorporated into RNA during transcription due to its resemblance to adenosine, which can disrupt or halt RNA production. wikipedia.orgnih.gov Studies have shown that Toyocamycin suppresses the incorporation of [3H]-uridine into the macromolecular fraction of HeLa cells in a dose-dependent manner, with an IC50 value of 12 µM, indicating its inhibitory effect on RNA synthesis. guidetopharmacology.org

This incorporation leads to significant downstream effects on RNA processing. For instance, in cells infected with adenovirus 2, Toyocamycin reduces the synthesis of viral RNA and causes an accumulation of large virus-specific RNA transcripts in the nucleus, preventing their proper association with cytoplasmic polyribosomes. This suggests that complete nuclear processing of viral RNA is necessary for polyribosome association, a step that Toyocamycin interferes with. flybase.org Furthermore, Toyocamycin treatment inhibits the accumulation of newly synthesized RNA in the cytoplasm and results in the gradual disappearance of the granular zone from the nucleoli, ultimately rendering the nucleoli homogeneously fibrillar. wikipedia.org Its incorporation into the 70S RNA of a murine retrovirus has also been observed, which may contribute to the loss of endogenous reverse transcriptase activity. guidetopharmacology.org

A crucial aspect of Toyocamycin's mechanism involves its interference with ribosome biogenesis, particularly the maturation of ribosomal RNA (rRNA) and the assembly of ribosomal subunits. wikipedia.orgtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu It specifically blocks the processing of 28S and 18S rRNA. wikipedia.org At lower concentrations, Toyocamycin slows down the processing of precursor rRNA, leading to the accumulation of intermediate forms such as 27S and 20S pre-rRNA. wikipedia.org At higher concentrations, it can completely arrest the final processing steps, thereby preventing the formation of mature 25S and 18S rRNA. wikipedia.org

Toyocamycin is recognized as an inhibitor of Rio1 kinase, an enzyme vital for the proper processing and maturation of the 40S ribosomal subunit. wikipedia.orgsketchfab.comtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu It was the first small-molecule inhibitor identified for Rio1 kinase. sketchfab.comfrontiersin.orgmicrobenotes.comuni.lu

Toyocamycin binds to the ATP binding pocket of Rio1 kinase. tci-chemical-trading.comfishersci.nlmicrobenotes.comuni.lu Research indicates that Toyocamycin binds more tightly to Rio1 than its natural substrate, ATP. wikipedia.orgtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu Despite binding within the ATP pocket, steady-state kinetic analyses have shown that its inhibition of Rio1 is not strictly competitive, but rather exhibits a mixed inhibition profile. sketchfab.comtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu

A key aspect of Toyocamycin's inhibitory action on Rio1 kinase is its ability to stabilize a less catalytically active oligomeric form of the enzyme. wikipedia.orgsketchfab.comtci-chemical-trading.comfishersci.nlfrontiersin.orgmicrobenotes.comuni.lu Rio1 kinase is known to exist in multiple distinct oligomeric states, and Toyocamycin's binding shifts the equilibrium towards these less active oligomers. tci-chemical-trading.comfishersci.nlmicrobenotes.comuni.lu Interestingly, high concentrations of ATP can also promote oligomerization and stabilize a less active oligomeric form of Rio1. fishersci.nluni.lu Conversely, autophosphorylation of Rio1 has been shown to reduce oligomer formation and promote monomerization, leading to the most active species. tci-chemical-trading.comfishersci.nluni.lu This suggests that Rio1 activity can be modulated by regulating its oligomerization properties. tci-chemical-trading.comfishersci.nluni.lu

Inhibition of Ribosome Function and Maturation of Ribosomal Subunits by Toyocamycin

Toyocamycin-Mediated Inhibition of Rio1 Kinase Activity

ATP-Competitive Inhibition of Rio1 Kinase by Toyocamycin

Targeting of Specific Cellular Signaling Pathways by Toyocamycin

Beyond its effects on nucleic acid and ribosome biogenesis, Toyocamycin also targets several specific cellular signaling pathways:

IRE1α-XBP1 Pathway Inhibition: Toyocamycin is a potent inhibitor of XBP1 mRNA splicing, a critical step in the unfolded protein response (UPR), which helps cells manage endoplasmic reticulum (ER) stress. wikipedia.orgsketchfab.comguidetopharmacology.org It inhibits IRE1α-induced XBP1 mRNA cleavage with an IC50 value of 80 nM. Importantly, this inhibition is selective, as Toyocamycin does not interfere with other UPR pathways, such as those mediated by ATF6 and PERK. wikipedia.orgsketchfab.comguidetopharmacology.org It has also been shown to inhibit the constitutive activation of XBP1 observed in multiple myeloma cells. wikipedia.orgguidetopharmacology.org

CDK9 Selective Inhibition: Toyocamycin acts as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), demonstrating a strong inhibitory effect with an IC50 value of 79 nM. wikipedia.org Its activity against other cyclin-dependent kinases (CDK2, CDK4, CDK6, and CDK7) is considerably weaker. wikipedia.org This selective inhibition leads to reduced phosphorylation of RNA polymerase II, a process essential for gene transcription regulated by CDK9. wikipedia.org

Phosphatidylinositol Kinase Inhibition: Toyocamycin has been found to inhibit phosphatidylinositol kinase, an enzyme involved in regulating cell growth and proliferation. In laboratory studies using the enzyme extracted from A431 cell membranes, Toyocamycin demonstrated an inhibitory effect with an IC50 value of 3.3 µg/mL. wikipedia.orgsketchfab.com

Interference with Auxin Signaling (in plants): In plants, Toyocamycin specifically disrupts auxin signaling through the SCFTIR1 pathway. It prevents the activation of genes that typically respond to auxin and blocks the auxin-triggered breakdown of Aux/IAA repressor proteins. wikipedia.org This interference leads to noticeable effects on normal plant development, such as reduced formation of lateral roots and epinastic growth of cotyledons in Arabidopsis thaliana. wikipedia.org

Induction of Nucleophosmin/B23 (NPM) Translocation: Toyocamycin has also been observed to induce the translocation of nucleophosmin/B23 (NPM) from the nucleoli to the nucleoplasm in HeLa cells. wikipedia.org

Summary of Key Inhibitory Activities and IC50 Values

| Target Pathway/Enzyme | Inhibitory Activity (IC50) | Reference |

| RNA Synthesis (HeLa cells, [3H]-uridine incorporation) | 12 µM | guidetopharmacology.org |

| IRE1α-induced XBP1 mRNA cleavage | 80 nM | |

| CDK9 enzymatic activity | 79 nM | wikipedia.org |

| Phosphatidylinositol kinase (in vitro) | 3.3 µg/mL | wikipedia.orgsketchfab.com |

| Rio1 kinase | ~30 nM |

Inhibition of the IRE1α-XBP1 Unfolded Protein Response Pathway by Toyocamycin

The IRE1α-XBP1 pathway is a crucial component of the endoplasmic reticulum (ER) stress response, often activated in various pathological conditions, including cancer, to promote cell survival. Toyocamycin acts as a potent inhibitor of this pathway. nih.govnih.govnih.govnih.govuni.luciteab.com It has been shown to suppress the transcriptional activity of XBP1, leading to reduced expression of genes regulated by active XBP1. For instance, toyocamycin suppressed tunicamycin-induced EDEM and ERdj4 mRNA expression in HeLa cells with half-maximal inhibitory concentrations (IC₅₀) of 0.079 µM and 0.172 µM, respectively. nih.govnih.gov

Table 1: Effect of Toyocamycin on ER Stress-Induced mRNA Expression in HeLa Cells

| mRNA Target | IC₅₀ (µM) [Reference] |

| EDEM | 0.079 nih.govnih.gov |

| ERdj4 | 0.172 nih.govnih.gov |

Toyocamycin effectively suppresses ER stress-induced XBP1 mRNA splicing. This inhibitory effect has been demonstrated in HeLa cells treated with various ER stressors, including thapsigargin (B1683126) (PubChem CID: 446378), tunicamycin (B1663573) (PubChem CID: 16220051), and 2-deoxyglucose (PubChem CID: 108223). nih.govnih.govnih.govnih.govnih.govuni.lu Notably, this suppression of XBP1 mRNA splicing is not attributed to a general inhibition of RNA synthesis, despite toyocamycin's known activity as an RNA synthesis inhibitor. nih.govciteab.com Furthermore, toyocamycin does not affect the activation of other UPR branches, such as those mediated by ATF6 or PERK. nih.govnih.govnih.govnih.govnih.govuni.lu

A key step in the IRE1α-XBP1 pathway is the endoribonuclease activity of IRE1α, which cleaves XBP1 mRNA. Toyocamycin has been shown to prevent this IRE1α-induced XBP1 mRNA cleavage in vitro. nih.govnih.govharvard.edunih.govnih.govnih.govuni.lunih.govnih.govnih.gov This effect occurs with an IC₅₀ value of 80 nM. nih.govnih.gov Interestingly, toyocamycin achieves this inhibition without affecting the auto-phosphorylation of IRE1α (specifically at Ser724). nih.govnih.govnih.govnih.govuni.lunih.govnih.govlabsolu.ca This suggests that toyocamycin's mechanism of action on IRE1α-induced XBP1 mRNA cleavage may involve a cofactor-induced conformational change of the IRE1α protein rather than direct inhibition of its kinase activity. labsolu.ca

Beyond ER stress-induced activation, toyocamycin also inhibits the constitutive activation of XBP1 expression. This effect has been observed in multiple myeloma (MM) cell lines and primary patient samples. nih.govnih.govnih.govnih.govuni.luciteab.comnih.govnih.gov Many MM cell lines exhibit constitutively activated XBP1 protein expression, characterized by the overexpression of the spliced XBP1 isoform, a phenomenon less pronounced in non-MM cells. nih.govuni.lu Toyocamycin's inhibitory effect on this constitutive activation is rapid, becoming evident within 6 hours of exposure to nanomolar concentrations (e.g., 30 nM). uni.lunih.gov

Prevention of IRE1α-Induced XBP1 mRNA Cleavage by Toyocamycin

Selective Inhibition of Cyclin-Dependent Kinase 9 (CDK9) by Toyocamycin

Toyocamycin has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). nih.govharvard.edunih.govfishersci.co.ukwikipedia.orgfishersci.ca Its discovery as a CDK9 inhibitor emerged from drug screening and transcriptomic studies, where its transcriptomic signature closely resembled that of a known specific CDK9 inhibitor, HH1. nih.govharvard.edunih.govwikipedia.org Kinase assays have confirmed its specific inhibition of CDK9 (in complex with Cyclin T1), demonstrating an IC₅₀ of 79 nM (or 79.5 nM). nih.govnih.govharvard.edunih.govwikipedia.orgfishersci.caguidetopharmacology.org Molecular docking studies indicate that toyocamycin efficiently binds to the catalytic site of CDK9. This binding conformation is distinct from its interaction with other CDKs, a difference attributed to the unique contributions of specific amino acids within the catalytic pocket and the protein backbone of CDK9. nih.govharvard.edunih.govwikipedia.orgfishersci.ca

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex (CDK9/Cyclin T1), plays a critical role in promoting transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). nih.govwikipedia.orgciteab.comuniprot.orgcellsignal.com Specifically, CDK9 phosphorylates Serine 2 (Ser2) residues within the CTD repeats of RNA Pol II. citeab.comcellsignal.com Toyocamycin significantly reduces RNA Pol II Ser2 phosphorylation, a canonical target of CDK9 enzymatic activity, at concentrations ranging from 350 nM to 500 nM. harvard.edufishersci.caciteab.com This effect underscores its impact on transcriptional elongation. Importantly, toyocamycin treatment does not appear to alter CDK9 protein levels or the phosphorylation status of Retinoblastoma protein (Rb), a common target of cell cycle-related CDKs (CDK4/6). This observation further supports toyocamycin's selective action on CDK9's role in transcription elongation rather than general cell cycle regulation. fishersci.caciteab.com

Toyocamycin exhibits a notable selectivity profile among CDKs. While it potently inhibits CDK9 with an IC₅₀ of 79 nM, its efficacy against other CDKs is considerably lower, with IC₅₀ values ranging between 0.67 µM and 15 µM. nih.govharvard.edunih.govwikipedia.orgfishersci.ca

Table 2: Kinase Selectivity Profile of Toyocamycin

| Kinase Complex | IC₅₀ (µM) [Reference] |

| CDK9/Cyclin T1 | 0.079 (79 nM) nih.govharvard.edunih.govwikipedia.orgfishersci.ca |

| CDK7/Cyclin H/MAT1 | 0.600 fishersci.ca |

| CDK2/Cyclin 2A | 0.67 fishersci.ca |

| CDK4/Cyclin D3 | 15 fishersci.ca |

| CDK6/Cyclin D3 | >10 fishersci.ca |

This pronounced selectivity for CDK9, particularly over cell cycle-related CDKs, suggests that toyocamycin's primary impact is on transcription elongation rather than the cell cycle. fishersci.ca Its unique binding pose within the ATP catalytic site of CDK9, influenced by specific amino acids, contributes to this observed potency and selectivity. wikipedia.org Beyond CDKs, toyocamycin has also been reported to inhibit the ribosomal RNA-processing kinase Rio1 (IC₅₀ ≈ 30 nM) and, in vitro, phosphatidylinositol kinase (IC₅₀ = 3.3 µg/ml), although the latter effect was not observed in cellular contexts. nih.govharvard.edu

Impact of Toyocamycin on RNA Polymerase II Phosphorylation

Inhibition of Phosphatidylinositol Kinase Activity by Toyocamycin

Toyocamycin has been identified as an inhibitor of phosphatidylinositol kinase, an enzyme crucial for regulating cell growth and proliferation wikipedia.orgncats.iorndsystems.com. Laboratory studies have demonstrated that toyocamycin inhibits the activity of phosphatidylinositol kinase extracted from A431 cell membranes with an IC50 value of 3.3 µg/mL wikipedia.orgrndsystems.comnih.govcaymanchem.com. This inhibitory action highlights its potential to disrupt cell signaling pathways where this enzyme plays a role wikipedia.org.

Table 1: Inhibition of Phosphatidylinositol Kinase by Toyocamycin

| Enzyme Source | Inhibitor | IC50 (µg/mL) | Reference |

| A431 Cell Membranes | Toyocamycin | 3.3 | wikipedia.orgnih.govcaymanchem.com |

Interference with Auxin Signaling in Plant Systems by Toyocamycin

In plant systems, toyocamycin specifically interferes with auxin signaling, a critical process for normal plant development wikipedia.orgnih.gov. It prevents the activation of genes that typically respond to auxin wikipedia.orgnih.gov. This interference leads to observable effects on plant development, such as reduced lateral root formation and epinastic growth of cotyledons in Arabidopsis thaliana wikipedia.orgnih.gov.

Disruption of the SCFTIR1 Pathway by Toyocamycin

Toyocamycin specifically disrupts auxin signaling through the SCFTIR1 pathway wikipedia.orgnih.gov. The SCFTIR1 E3 ubiquitin ligase complex is involved in the ubiquitination of Aux/IAA repressor proteins, a key step in auxin signaling nih.gov. While the precise target proteins of toyocamycin within this pathway have not been fully determined, its action is believed to be on the ubiquitination process regulated by SCFTIR1 machinery nih.govnih.gov.

Blockade of Auxin-Triggered Degradation of Aux/IAA Repressor Proteins by Toyocamycin

A significant mechanism by which toyocamycin interferes with auxin signaling is by blocking the auxin-triggered degradation of Aux/IAA repressor proteins wikipedia.orgnih.govnih.govresearchgate.net. Auxin typically promotes the ubiquitination and subsequent degradation of these repressor proteins via the 26S proteasome pathway, which in turn activates auxin-responsive gene expression nih.gov. By inhibiting this degradation, toyocamycin maintains the stability of Aux/IAA proteins, thereby repressing auxin responses in plants wikipedia.orgnih.govnih.gov.

Cellular Transport and Uptake Mechanisms of Toyocamycin

Toyocamycin's cellular uptake mechanisms are crucial to its selective toxicity against certain organisms wikipedia.orgnih.govasiaresearchnews.com. Its transport into cells is often mediated by specific transporter proteins due to its structural similarity to nucleosides nih.govasm.orgnih.gov.

Role of Concentrative Nucleoside Transporters (CNTs) in Toyocamycin Uptake in Fungi

In fungi, concentrative nucleoside transporters (CNTs) play a significant role in the uptake of toyocamycin wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.org. The toxicity of toyocamycin and its analogs towards Candida albicans is largely attributed to their efficient transport into the fungus via a specific CNT wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.org.

Species-Specific Transport of Toyocamycin in Candida albicans versus Saccharomyces cerevisiae

There is a notable species-specific difference in toyocamycin transport between Candida albicans and Saccharomyces cerevisiae wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.orgomu.ac.jp. Candida albicans is highly susceptible to toyocamycin, primarily due to its efficient uptake through a specific concentrative nucleoside transporter (CNT) wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.orgomu.ac.jp. In contrast, Saccharomyces cerevisiae is considerably less affected by toyocamycin because it lacks this particular transporter wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.orgomu.ac.jp.

Research has further elucidated this species-specific transport:

When the CNT gene from C. albicans is introduced into S. cerevisiae, the recombinant yeast strain becomes sensitive to toyocamycin wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.org.

Conversely, disrupting the CNT gene in C. albicans renders it resistant to toyocamycin, underscoring the transporter's vital role in the drug's antifungal action wikipedia.orgnih.govasiaresearchnews.comasm.orgasm.orgomu.ac.jp.

Interestingly, S. cerevisiae also becomes sensitive to toyocamycin if human CNT3 is introduced into its cells nih.govasiaresearchnews.comasm.orgasm.org.

These findings highlight that the selective toxicity of toyocamycin towards C. albicans is directly dependent on its transport via CNT nih.govasm.orgasm.org.

Table 2: Toyocamycin Sensitivity and CNT Presence in Fungi

| Fungal Species | Toyocamycin Sensitivity | Presence of Specific CNT for Toyocamycin Uptake |

| Candida albicans | Sensitive | Yes |

| Saccharomyces cerevisiae | Less Susceptible | No |

| S. cerevisiae (with C. albicans CNT) | Sensitive | Yes (introduced) |

| S. cerevisiae (with human CNT3) | Sensitive | Yes (introduced) |

| C. albicans (CNT gene disrupted) | Resistant | No (disrupted) |

Compound Names and PubChem CIDs

Molecular Basis of Toyocamycin Transport by Fungal CNTs

The selective toxicity of toyocamycin against certain fungal species, particularly Candida albicans, is largely attributed to its efficient uptake via a specific concentrative nucleoside transporter (CNT). wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lu In contrast, Saccharomyces cerevisiae is significantly less susceptible to toyocamycin because it lacks this specific transporter. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgnih.govuni.lu

Detailed research findings illustrate this transport mechanism:

When the CNT gene from C. albicans (CaCNT) is introduced into S. cerevisiae, the recombinant yeast strain becomes sensitive to toyocamycin and its analogs. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govnih.gov

Conversely, disrupting the CNT gene in C. albicans through genome editing renders the fungus insensitive to toyocamycin, underscoring the transporter's crucial role in the drug's antifungal action. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lunih.gov

These findings clearly demonstrate that CaCNT is responsible for the toxicity of toyocamycin to C. albicans. wikipedia.orgguidetopharmacology.orgnih.gov

The uptake efficiency of toyocamycin and its analogs by the C. albicans CNT has been shown to vary depending on their molecular size and structure. fishersci.cauni.lunih.gov This specificity in transport is a key factor in the differential antifungal activity observed.

Table 1: Effect of Candida albicans CNT on Toyocamycin Sensitivity

| Organism | CNT Gene Presence | Toyocamycin Sensitivity | Reference |

| Candida albicans (Wild Type) | Present | Sensitive | wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lu |

| Candida albicans (CNT-deficient) | Absent (disrupted) | Resistant | wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lunih.gov |

| Saccharomyces cerevisiae (Wild Type) | Absent | Less Susceptible | wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgnih.govuni.lu |

| Saccharomyces cerevisiae (with CaCNT) | Introduced | Sensitive | wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govnih.gov |

Involvement of Human CNT3 Protein in Toyocamycin Uptake

Beyond fungal systems, research has also elucidated the involvement of human concentrative nucleoside transporter 3 (hCNT3) protein in the uptake of toyocamycin. wikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lunih.govontosight.ai This discovery is significant for understanding the compound's broader biological interactions.

Experimental studies have shown that S. cerevisiae, which is normally resistant to toyocamycin, becomes sensitive to the antibiotic when the human CNT3 gene is introduced into its cells through gene recombination. wikipedia.orgnih.govguidetopharmacology.orgfishersci.canih.govuni.lunih.gov This indicates that hCNT3 is capable of transporting toyocamycin into cells. Among the three human CNTs (hCNT1, hCNT2, and hCNT3), hCNT3 exhibits higher homology to CaCNT. nih.gov Furthermore, hCNT3 is known for its broad substrate specificity, transporting a wide range of nucleosides and their analogs, including pyridine, purine (B94841) nucleosides, and inosine. nih.gov

It has been observed that the specific order of effects of toyocamycin analogs, such as tubercidin (B1682034) and 5-iodotubercidin, can differ between S. cerevisiae strains expressing CaCNT versus those expressing hCNT3. wikipedia.orgguidetopharmacology.orgnih.gov This nuanced difference in transport characteristics between fungal and human CNTs provides valuable insights for the development of new antifungal drugs that could selectively target fungal pathogens while minimizing effects on human cells. fishersci.cauni.lunih.govontosight.ai

Biological Activities and Therapeutic Potential of Toyocamycin

Anticancer Research with Toyocamycin

The anticancer properties of toyocamycin are attributed to its ability to instigate apoptosis in malignant cells through multiple signaling cascades. wikipedia.org This nucleoside analog demonstrates a broad spectrum of activity, with notable efficacy in preclinical studies against hematological malignancies and solid tumors. wikipedia.orgwikiwand.com

Induction of Apoptosis in Cancer Cells by Toyocamycin

Toyocamycin is a potent inducer of apoptosis, a crucial process for eliminating cancerous cells. medchemexpress.com Its pro-apoptotic effects are mediated through intrinsic and extrinsic pathways, often involving the activation of a cascade of enzymes known as caspases. koreascience.krnih.gov

A key mechanism through which toyocamycin induces apoptosis is the activation of the mitochondrial pathway. medchemexpress.commedchemexpress.com This is characterized by mitochondrial dysfunction, which leads to the release of cytochrome c from the mitochondria into the cytosol. koreascience.krnih.govnih.gov The release of this pro-apoptotic factor is a critical step that initiates the caspase cascade, ultimately leading to the execution of the apoptotic program. koreascience.krnih.gov

In some cell types, this process is associated with the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which further propagates the apoptotic signal at the mitochondrial level. koreascience.krnih.gov Studies have shown that toyocamycin treatment can lead to mitochondrial dysfunction in cancer cells, a state that can be reversed by pretreatment with antioxidants like N-acetyl-l-cysteine (NAC), highlighting the role of oxidative stress in this process. ebi.ac.uknih.gov

The apoptotic activity of toyocamycin is intricately linked with the generation of reactive oxygen species (ROS) and the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically the p38 and extracellular signal-regulated kinases (ERK) pathways. ebi.ac.uknih.gov Toyocamycin treatment has been shown to enhance the production of ROS in cancer cells. ebi.ac.uknih.gov This increase in ROS contributes to mitochondrial dysfunction and apoptosis. ebi.ac.uknih.gov

Furthermore, toyocamycin activates both p38 and ERK MAPKs. nih.gov The activation of these pathways is regulated by ROS, creating a complex crosstalk. ebi.ac.uknih.gov Research indicates that ROS-mediated activation of p38 and ERK partially contributes to toyocamycin-induced apoptosis. ebi.ac.uknih.gov Interestingly, there appears to be a regulatory feedback loop, where p38 stimulates further ROS production and inhibits ERK activation, while ERK inhibits ROS production. ebi.ac.uknih.gov The use of NAC has been shown to recover the mitochondrial dysfunction and apoptosis induced by toyocamycin, underscoring the critical role of ROS in mediating these effects. ebi.ac.uknih.gov

Mitochondrial Pathway Activation by Toyocamycin

Efficacy of Toyocamycin Against Specific Cancer Cell Lines

Toyocamycin has demonstrated significant cytotoxic effects against a range of cancer cell lines, with particularly promising results in multiple myeloma and colon cancer. wikipedia.orgwikiwand.com

In multiple myeloma (MM) cells, toyocamycin has shown potent activity, inducing apoptosis in a dose-dependent manner. nih.gov It is effective against various MM cell lines, including those that have developed resistance to the proteasome inhibitor bortezomib (B1684674). wikipedia.orgnih.gov The compound has been found to inhibit the constitutive activation of XBP1, a key transcription factor in the endoplasmic reticulum (ER) stress response that is critical for the survival of MM cells. nih.gov

Studies have demonstrated that toyocamycin can act synergistically with bortezomib, enhancing its anti-tumor effects in MM cells. nih.govresearchgate.net For instance, in RPMI8226 cells, the combination of toyocamycin and bortezomib resulted in additive or synergistic cytotoxicity. researchgate.net The mean IC50 values of toyocamycin were found to be significantly lower in MM cell lines with high expression of spliced XBP1 compared to those with low expression, suggesting that XBP1 status may be a determinant of sensitivity to toyocamycin. researchgate.net

| Cell Line | Observation | Reference |

|---|---|---|

| Multiple Myeloma (general) | Induces apoptosis in a dose-dependent manner and is effective against bortezomib-resistant cells. | wikipedia.orgnih.gov |

| RPMI8226 | Shows synergistic cytotoxicity when combined with bortezomib. | researchgate.net |

| MM cells with high spliced-XBP1 | Showed a mean IC50 of 17.69 ± 2.78 nM. | researchgate.net |

| MM cells with low spliced-XBP1 | Showed a mean IC50 of 88.57 ± 38.31 nM. | researchgate.net |

Toyocamycin has also demonstrated notable anticancer effects in colon cancer cell lines. wikipedia.orgwikiwand.com A key mechanism of its action in these cells is the specific inhibition of cyclin-dependent kinase 9 (CDK9). researchgate.netnih.gov CDK9 is a crucial regulator of transcription, and its inhibition by toyocamycin leads to a delayed cytotoxic effect and can abrogate colony formation in colon cancer cells. researchgate.netnih.gov

Research has shown that toyocamycin's impact on cell viability in colon cancer cell lines like YB5 and HCT116 is not immediate but results in the eradication of cancer cells after a longer period. medchemexpress.commedchemexpress.com For example, a 24-hour treatment with a low concentration of toyocamycin was sufficient to completely prevent colony formation in YB5 cells. nih.gov Furthermore, toyocamycin has been identified as a potent and selective CDK9 inhibitor with an IC50 of 79 nM. researchgate.netmdpi.com This selective inhibition of CDK9 highlights its potential as a targeted therapy for colon cancer. researchgate.net

| Cell Line | Observation | Reference |

|---|---|---|

| Colon Cancer (general) | Exhibits cytotoxic effects. | wikipedia.orgwikiwand.com |

| YB5 and HCT116 | Delayed cytotoxicity, with eradication of cancer cells observed two weeks after a 24-hour treatment at 10 nM. | medchemexpress.commedchemexpress.com |

| YB5 | Complete abrogation of colony formation after a 24-hour treatment with 10 nM toyocamycin. | nih.gov |

| Colon Cancer Cells | Specifically inhibits CDK9 with an IC50 of 79 nM. | researchgate.netmdpi.com |

HeLa Cells

Preclinical in vivo Studies of Toyocamycin in Cancer Models

The anti-cancer activity of Toyocamycin has been validated in preclinical in vivo models. In xenograft models of human multiple myeloma, Toyocamycin has been shown to inhibit tumor growth. ncats.iowikipedia.orgnih.govashpublications.org These models, which involve implanting human myeloma cells into immunodeficient mice, are crucial for evaluating the therapeutic potential of new compounds. haematologica.orghaematologica.org Studies have demonstrated that Toyocamycin can effectively suppress the growth of these xenografts, providing a strong rationale for its further development as an anti-myeloma therapy. nih.govashpublications.org

Synergistic Antitumor Effects of Toyocamycin with Other Therapeutic Agents

A significant aspect of Toyocamycin's therapeutic potential lies in its ability to work synergistically with other anti-cancer drugs. In the context of multiple myeloma, Toyocamycin has shown enhanced effectiveness when combined with the proteasome inhibitor bortezomib. wikipedia.orgnih.govashpublications.org This synergistic effect is particularly noteworthy as it is also observed in bortezomib-resistant myeloma cells. nih.govashpublications.org The combination of Toyocamycin and bortezomib leads to increased apoptosis in multiple myeloma cells. nih.govashpublications.org This synergy has been demonstrated both in vitro and in vivo, with the combination showing enhanced inhibition of tumor growth in a human multiple myeloma xenograft model. nih.govashpublications.org Similarly, in pancreatic cancer cells, synergistic effects have been observed between Toyocamycin and agents like gemcitabine (B846) or bortezomib. nih.govnih.gov

Table 2: Synergistic Effects of Toyocamycin

| Cancer Type | Combination Agent | Observed Effect | Reference |

|---|---|---|---|

| Multiple Myeloma | Bortezomib | Enhanced apoptosis and tumor growth inhibition | wikipedia.orgnih.govashpublications.org |

| Pancreatic Cancer | Gemcitabine | Synergistic growth inhibition | nih.govnih.gov |

Combination with Proteasome Inhibitors (e.g., Bortezomib)

Research has highlighted the enhanced anticancer efficacy of Toyocamycin when used in combination with the proteasome inhibitor Bortezomib, particularly in the context of multiple myeloma (MM). ncats.io Studies have demonstrated that this combination can induce synergistic anti-MM activity. medchemexpress.comresearchgate.net This enhanced effect is observed both in laboratory cell lines and in primary patient cells, including those that have developed resistance to Bortezomib. ncats.iomedchemexpress.com

The mechanism behind this synergy involves the induction of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). researchgate.netalljournals.cn The combination of a proteasome inhibitor with a compound like Toyocamycin, which can also interfere with cellular processes, appears to create a level of cellular stress that is highly toxic to cancer cells. researchgate.netalljournals.cn In vivo studies using xenograft models of human MM have shown that the combination of Toyocamycin and Bortezomib leads to a significant reduction in tumor growth. medchemexpress.com This suggests a promising preclinical rationale for evaluating this combination in clinical settings to potentially improve outcomes for MM patients. medchemexpress.comresearchgate.net

Table 1: Effects of Toyocamycin in Combination with Bortezomib on Multiple Myeloma (MM)

| Feature | Observation | Reference(s) |

|---|---|---|

| Synergistic Cytotoxicity | Induces synergistic anti-MM activity in vitro and in vivo. | medchemexpress.comresearchgate.net |

| Activity in Resistant Cells | Effective against Bortezomib-resistant MM cells. | ncats.io |

| Mechanism of Action | Induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). | researchgate.netalljournals.cn |

| In Vivo Efficacy | Inhibits tumor growth in human MM xenograft models. | medchemexpress.com |

Antifungal Research with Toyocamycin

Toyocamycin has demonstrated significant potential as an antifungal agent, exhibiting activity against a range of fungal pathogens. ncats.ionih.gov

Broad-Spectrum Antifungal Activity of Toyocamycin

Toyocamycin is recognized for its strong, broad-spectrum antifungal properties. ncats.ionih.gov It has shown effectiveness against various fungal species, including those that are pathogenic to plants. nih.gov This wide range of activity makes it a subject of interest for potential applications in both agricultural and medical fields. ncats.io

Activity of Toyocamycin Against Pathogenic Fungi (e.g., Candida albicans, Mycobacterium tuberculosis)

Toyocamycin exhibits potent inhibitory activity against the human fungal pathogen Candida albicans. ncats.ioplos.org Its selective toxicity against C. albicans is largely attributed to its efficient uptake by the fungus through a specific concentrative nucleoside transporter (CNT). plos.orgresearchgate.net Interestingly, organisms like Saccharomyces cerevisiae that lack this transporter are significantly less susceptible to Toyocamycin. plos.org

Furthermore, early research has indicated that Toyocamycin strongly inhibits Mycobacterium tuberculosis. ncats.io This suggests a potential role for Toyocamycin in the development of new antitubercular therapies, although this area requires more extensive investigation.

Table 2: Antifungal Spectrum of Toyocamycin

| Pathogen | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Candida albicans | Strong inhibition | Selective toxicity due to uptake by the concentrative nucleoside transporter (CNT). | ncats.ioplos.orgresearchgate.net |

| Mycobacterium tuberculosis | Strong inhibition | Identified as a potent inhibitor in early studies. | ncats.io |

| Plant Pathogenic Fungi | High efficiency | Effective against a broad range of plant fungal diseases. | nih.gov |

Inhibition of Biofilm Formation by Candida albicans by Toyocamycin

A critical aspect of C. albicans pathogenicity is its ability to form biofilms, which are communities of cells that are often resistant to conventional antifungal drugs. Toyocamycin has been identified as a potent inhibitor of C. albicans biofilm formation. It has been shown to be effective at low concentrations, demonstrating its potential to prevent the establishment of these resilient fungal communities.

Effects of Toyocamycin on Fungal Cellular Morphology and Gene Expression

Toyocamycin influences the cellular morphology of fungi, a key factor in their virulence. In Streptomyces, a bacterium that produces Toyocamycin, the overexpression of certain genes can lead to altered mycelium formation and a significant increase in Toyocamycin production. nih.gov This highlights a complex regulatory network that governs both the morphology and the production of this antibiotic.

The transition from a yeast-like form to a filamentous hyphal form is a crucial step in the development of C. albicans biofilms and is closely linked to its virulence. Toyocamycin has been shown to inhibit this yeast-to-hyphae transition within biofilms. By preventing this morphological switch, Toyocamycin can disrupt the structural integrity and development of C. albicans biofilms, thereby reducing its pathogenic potential.

Modulation of Biofilm Formation Genes (e.g., Hwp1) by Toyocamycin

Toyocamycin has demonstrated a notable inhibitory effect against biofilm formation by Candida species. researchgate.net Biofilms are complex, structured communities of microorganisms that adhere to surfaces, and their formation is a critical virulence factor, often associated with increased resistance to antifungal drugs. nih.govnih.gov The development of a Candida albicans biofilm is a multifaceted process involving adhesion, hyphal formation, and maturation, which is regulated by a network of specific genes. nih.govmdpi.com

A key gene in this process is Hyphal Wall Protein 1 (HWP1). plos.orgresearchgate.net The Hwp1 protein is expressed on the surface of hyphae and is crucial for adhesion and the structural integrity of the biofilm. plos.orgresearchgate.net Studies have shown that the expression of HWP1 is often upregulated during biofilm formation and that its absence can lead to defects in this process. plos.orgnih.gov While research has shown that various compounds can reduce C. albicans biofilm formation by downregulating the expression of adhesion-related genes like HWP1 and ALS1, direct evidence from the available research specifically detailing the modulation of the HWP1 gene by Toyocamycin is not explicitly described. mdpi.combrieflands.com However, screening of bioactive compound libraries has identified Toyocamycin as having one of the most significant biofilm-inhibiting effects against multiple Candida species, with a low minimum biofilm inhibitory concentration (MBIC). researchgate.net Its mechanism of action against biofilms is linked to its primary function as an adenosine (B11128) analogue that inhibits RNA synthesis. nih.govwikipedia.org

Agricultural Applications of Toyocamycin as a Fungicide for Plant Diseases

Toyocamycin is recognized as a promising fungicide for controlling a broad range of plant diseases due to its potent antifungal properties. wikipedia.orgresearchgate.netplos.org This nucleoside antibiotic, originally isolated from Streptomyces toyocaensis, is also produced by other species such as Streptomyces diastatochromogenes. wikipedia.orgresearchgate.net Its potential as a biocontrol agent in agriculture has driven considerable research. researchgate.netresearchgate.net

Studies have highlighted Toyocamycin's efficacy against various phytopathogenic fungi. researchgate.netresearchgate.net A significant focus of research has been on improving its production yield to make it a viable option for industrial and agricultural applications. researchgate.netplos.org Low productivity has been a bottleneck, leading researchers to explore methods like genome shuffling and the development of drug-resistant mutant strains of S. diastatochromogenes to enhance output. researchgate.netplos.org These genetic engineering efforts have successfully resulted in mutant strains capable of producing significantly higher quantities of Toyocamycin compared to wild-type strains. plos.org For instance, a triple mutant strain, SD3145, was shown to produce 1500 mg/L of Toyocamycin, a 24-fold increase over the wild type. plos.org

Table 1: Research on Enhancing Toyocamycin Production for Agricultural Use

| Strain/Method | Producing Organism | Key Findings | Reference |

|---|---|---|---|

| Drug-Resistant Mutants | Streptomyces diastatochromogenes 1628 | Sequential screening for drug resistance led to a triple mutant (SD3145) that produced 1500 mg/L of Toyocamycin, a 24-fold increase over the wild-type strain. | plos.org |

| Genome Shuffling | Streptomyces diastatochromogenes 1628 | Three rounds of genome shuffling increased Toyocamycin production by 10.8-fold compared to the wild-type. | researchgate.net |

| Gene Overexpression | Streptomyces diastatochromogenes 1628 | Overexpression of the rhp sd gene, which is involved in the biosynthesis of the precursor GTP, increased Toyocamycin yield by 133.3%. | researchgate.net |

Antiviral Research with Toyocamycin

In addition to its antifungal and anticancer properties, Toyocamycin has been the subject of antiviral research. wikipedia.orgwikiwand.com Studies have demonstrated that it possesses antiviral activity against several different types of viruses. wikipedia.orgwikiwand.com Its mechanism, broadly related to its ability to be incorporated into RNA and disrupt its synthesis and processing, makes it a candidate for inhibiting viral replication. wikipedia.orgnih.govnih.gov

Efficacy of Toyocamycin Against Specific Viral Species

Research has confirmed Toyocamycin's inhibitory effects on the replication and activity of specific viruses, including those affecting avian and murine species. wikipedia.orgwikiwand.com

Toyocamycin has been shown to have antiviral activity against the Fowl Plague Virus, a highly pathogenic avian influenza A virus. wikipedia.orgwikiwand.com Fowl plague, now known as Highly Pathogenic Avian Influenza (HPAI), is a lethal disease in poultry. The ability of Toyocamycin to inhibit this virus has been noted in virological studies, establishing its broad-spectrum antiviral potential. wikipedia.orgwikiwand.com

Significant research has been conducted on the effects of Toyocamycin on the Murine Oncornavirus, specifically the Friend virus complex, which causes erythroleukemia in mice. nih.govnih.gov Studies on chronically infected cell lines (Friend-Eveline cell line) found that Toyocamycin depresses the production of the Friend virus. nih.gov This inhibition is accompanied by a reduction in both the infectivity and the endogenous reverse transcriptase activity of the resulting virions. nih.gov The primary mechanism for these effects is believed to be the incorporation of Toyocamycin, an adenosine analogue, into the viral 70S RNA. nih.govoup.com

In acutely infected cells, Toyocamycin was also found to abolish viral production. nih.gov Interestingly, at concentrations sufficient to halt the maturation of cytoplasmic ribosomal RNA, the drug did not prevent the formation of mature viral messenger RNAs or the synthesis of specific viral proteins, indicating a complex interaction with viral and cellular RNA processing pathways. nih.gov

Toyocamycin has demonstrated activity against Avian Tumour Viruses. wikipedia.orgwikiwand.com Research has investigated its influence on avian leukemia myeloblasts and the elaboration of the BAI strain A virus, a member of the avian leukosis virus group. nih.gov Further studies examined the compound's effect on RNA synthesis in chick embryo cells infected with the MC29 strain of avian leukosis virus. aacrjournals.org In these infected cells, treatment with Toyocamycin revealed significant differences in RNA synthesis compared to noninfected cells. aacrjournals.org Specifically, virus-infected cells treated with high concentrations of the drug showed much higher rates of synthesis for certain RNA species (in the 45S, 32S, and 28S range) than noninfected cells, highlighting that the drug differentially affects RNA metabolism in virus-infected versus noninfected host cells. aacrjournals.org

Table 2: Summary of Antiviral Research Findings for Toyocamycin

| Viral Species | Model System | Key Research Findings | Reference(s) |

|---|---|---|---|

| Fowl Plague Virus | Not specified | Demonstrated antiviral activity. | wikipedia.orgwikiwand.com |

| Murine Oncornavirus (Friend Virus) | Chronically infected murine cells (Friend-Eveline line) | Depressed virus production; diminished infectivity and reverse transcriptase activity; incorporated into viral 70S RNA. | nih.govoup.com |

| Murine Oncornavirus (Friend Virus) | Acutely infected murine cells | Abolished viral production but did not inhibit formation of viral messenger RNAs or synthesis of viral proteins. | nih.gov |

| Avian Tumour Virus (Avian Leukosis Virus, BAI strain A) | Avian leukemia myeloblasts | Influenced cell growth, ultrastructure, RNA synthesis, and virus elaboration. | nih.gov |

| Avian Tumour Virus (Avian Leukosis Virus, MC29 strain) | Chick embryo cells | Caused notable differences in RNA synthesis between infected and noninfected cells, with infected cells showing higher synthesis rates of specific RNA precursors under treatment. | aacrjournals.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| Toyocamycin |

| Adenosine |

| Myricetin |

| Zinc Oxide |

Human Cytomegalovirus (HCMV)

Toyocamycin and its synthetic analogs have demonstrated notable activity against Human Cytomegalovirus (HCMV), a member of the herpesvirus family. Research has shown that various toyocamycin analogues are active inhibitors of HCMV replication. asm.orgsigmaaldrich.com Specifically, arabinosyl and 2'-deoxyribosyl pyrrolo[2,3-d]pyrimidines, such as ara-toyocamycin, exhibit a degree of selectivity against the virus. sigmaaldrich.com

A series of nonnucleoside toyocamycin analogs were also synthesized and evaluated. These compounds, particularly those with a thioamide group, showed potent activity against HCMV. acs.orgnih.gov For instance, several thioamide derivatives displayed inhibitory concentrations (IC50) ranging from 0.5 to 6 µM against HCMV. nih.gov

Further studies on 2'-substituted arabinofuranosyl)toyocamycin analogues found that all tested compounds were active against HCMV. asm.org One derivative, (2'-Deoxy-2'-aminoarabinofuranosyl)toyocamycin, showed a discernible separation between its antiviral activity and its cytotoxic effects on host cells. asm.org Nonnucleoside analogs, designated 828, 951, and 1028, were found to have potent anti-HCMV activity, comparable or superior to the established antiviral drug Ganciclovir (B1264) (GCV) at low multiplicities of infection (MOI). nih.gov Time-of-addition studies indicated that these pyrrolopyrimidines inhibit HCMV replication at a stage before viral DNA synthesis. nih.gov

Table 1: Antiviral Activity of Toyocamycin Analogs Against Human Cytomegalovirus (HCMV)

| Compound/Analog | Virus | Assay Type | Activity Measurement (IC50) | Source(s) |

|---|---|---|---|---|

| Thioamide Derivatives | HCMV | - | 0.5 - 6 µM | nih.gov |

| (2'-Deoxy-2'-aminoarabinofuranosyl)toyocamycin (6e) | HCMV | Plaque Reduction | Active (Specific value not provided) | asm.org |

| Nonnucleoside Analog 828 | HCMV | Plaque Reduction | Comparable to Ganciclovir | nih.gov |

| Nonnucleoside Analog 951 | HCMV | Plaque Reduction | Comparable to Ganciclovir | nih.gov |

| Nonnucleoside Analog 1028 | HCMV | Plaque Reduction | Comparable to Ganciclovir | nih.gov |

| 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | HCMV | - | 4 - 25 nM | nih.gov |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Herpes Simplex Virus Type 1 (HSV-1)

The activity of toyocamycin against Herpes Simplex Virus Type 1 (HSV-1) appears to be highly dependent on the specific analog. Initial studies with certain (2'-deoxy-2'-substituted-arabinofuranosyl)toyocamycin analogues found them to be inactive against both HSV-1 and HSV-2. asm.orgsigmaaldrich.com However, subsequent research into different derivatives yielded more positive results.

The conversion of the nitrile group in toyocamycin analogs to a thioamide moiety was found to confer significant antiviral activity. acs.orgnih.gov Nearly all of the thioamide derivatives tested proved to be effective inhibitors of HSV-1, with most being noncytotoxic within their antiviral concentration range. acs.org These thioamide compounds were generally active against HSV-1 at higher concentrations than those required for activity against HCMV. nih.gov Furthermore, a 2'-deoxy-2'-fluoroarabinofuranosyl analog of sangivamycin (B1680759), which is structurally related to toyocamycin, was also reported to be active against HSV-1, with an IC50 value ranging from 30 to 500 nM. nih.gov

Human Immunodeficiency Virus (HIV)

Research into pyrrolopyrimidine nucleosides has extended to their potential activity against the Human Immunodeficiency Virus (HIV), the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS). ontosight.aimdpi.comresearchgate.net While information on toyocamycin itself is limited, its structural analogs have shown promise.

A study investigating 2'-deoxy-2'-fluoroarabinofuranosyl analogs of toyocamycin and sangivamycin found that the beta anomers were active against HIV. nih.gov Specifically, the sangivamycin analog, compound 10 (2'-deoxy-2'-fluoro-ara-sangivamycin), was the most potent in the series, with an IC50 for HIV ranging from 4 to 25 nM. nih.gov This indicated a specific activity against a viral target, although the compound also exhibited cytotoxicity at higher concentrations. nih.gov This line of research highlights that modifications to the toyocamycin scaffold can produce compounds with significant anti-HIV-1 activity.

Table 2: Antiviral Activity of Toyocamycin-Related Compound Against Human Immunodeficiency Virus (HIV)

| Compound/Analog | Virus | Activity Measurement (IC50) | Source(s) |

|---|---|---|---|

| 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | HIV | 4 - 25 nM | nih.gov |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Vesicular Stomatitis Virus

Toyocamycin has been shown to specifically inhibit the replication of Vesicular Stomatitis Virus (VSV), a rhabdovirus. wikipedia.org Studies have noted its potent anti-VSV activity. thieme-connect.com The mechanism of action involves the disruption of viral RNA synthesis. wikipedia.org Toyocamycin's structural similarity to adenosine allows it to interfere with various cellular processes, which in turn affects viral replication. wikipedia.orgthieme-connect.com

Other Biological Activities and Potential Applications of Toyocamycin

Attenuation of Free Fatty Acid-Induced Hepatic Steatosis and Apoptosis by Toyocamycin

Elevated levels of saturated free fatty acids (FFAs) are linked to the development of liver diseases. In laboratory settings, toyocamycin has been shown to counteract the cellular damage caused by FFAs. In cultured liver cells (Huh-7 cells and primary rat hepatocytes) treated with palmitic acid, a saturated FFA, toyocamycin attenuated FFA-induced steatosis (fat accumulation). nih.govontosight.ai

Furthermore, toyocamycin significantly reduced apoptosis (programmed cell death) in hepatocytes that was induced by palmitic acid. nih.govontosight.ai This anti-apoptotic effect is linked to its ability to reduce the expression of key proteins involved in endoplasmic reticulum (ER) stress-mediated apoptosis. Specifically, toyocamycin lowered the expression of C/EBP homologous protein (CHOP) and its downstream target, death receptor 5. nih.govontosight.ai These findings suggest toyocamycin can protect liver cells from FFA-induced fat accumulation and cell death.

Amelioration of Nonalcoholic Fatty Liver Disease (NAFLD) in Preclinical Models by Toyocamycin

Building on the cellular studies, the effects of toyocamycin were examined in a preclinical mouse model of Nonalcoholic Fatty Liver Disease (NAFLD). ontosight.ai The model used male C57BL/6J mice fed a diet rich in saturated fat, fructose, and cholesterol (FFC), which mimics human NAFLD development.

In this in vivo study, toyocamycin treatment ameliorated the liver injury caused by the FFC diet. nih.govontosight.ai It also reduced hepatic steatosis and decreased the expression of genes involved in lipogenesis (the metabolic formation of fat). nih.govontosight.ai The mechanism is thought to involve the attenuation of X-box binding protein-1 (XBP-1) activation, a transcription factor induced by ER stress. ontosight.ai By inhibiting XBP-1, toyocamycin appears to mitigate hepatocyte lipogenesis and apoptosis, suggesting its potential benefit in ameliorating NAFLD. nih.gov

Table 3: Effects of Toyocamycin on Hepatic Steatosis, Apoptosis, and NAFLD

| Model System | Condition | Key Finding | Mechanism/Pathway | Source(s) |

|---|---|---|---|---|

| Huh-7 Cells & Primary Rat Hepatocytes | Palmitic Acid (FFA) Treatment | Attenuated steatosis and apoptosis | Reduced expression of CHOP and Death Receptor 5 | nih.govontosight.ai |

| Male C57BL/6J Mice | High Fat, Fructose, Cholesterol (FFC) Diet | Ameliorated liver injury, reduced hepatic steatosis and lipogenic gene expression | Attenuation of X-box binding protein-1 (XBP-1) activation | nih.govontosight.ai |

Biosynthesis and Production of Toyocamycin

Producing Organisms and Natural Sources of Toyocamycin

Toyocamycin is predominantly produced by several species within the Streptomyces genus, renowned for their prolific production of secondary metabolites, including a wide array of antibiotics mdpi.comwikipedia.org. Beyond Streptomyces, certain cyanobacteria have also been identified as natural sources of this compound.

Streptomyces toyocaensis

Streptomyces toyocaensis is historically significant as the first bacterium from which toyocamycin was isolated wikipedia.org. This discovery laid the groundwork for further investigations into the compound's properties and its biosynthetic origins. S. toyocaensis (e.g., JCM 4131, ATCC 19814) has been recognized for its ability to produce toyocamycin, among other antibiotics like aspiculamycin riken.jpdoi.org.

Streptomyces diastatochromogenes

Streptomyces diastatochromogenes is a prominent producer of toyocamycin, particularly strain 1628, which has been extensively studied for its industrial potential mdpi.comfrontiersin.orgmdpi.comnih.gov. Wild-type S. diastatochromogenes 1628 typically produces toyocamycin at relatively low levels, around 152.1 mg/L after 84 hours mdpi.comfrontiersin.org. However, significant efforts in genetic engineering and strain improvement have led to remarkable increases in production yield.

Research has demonstrated that overexpression of transcriptional regulators such as ToyA and AdpA can enhance toyocamycin production by 80% and 120.1%, respectively, in S. diastatochromogenes 1628 mdpi.comresearchgate.net. Further studies involving the diguanylate cyclase CdgB showed that its overexpression increased toyocamycin yield by 47.3%, from 253 mg/L to 374 mg/L within 10 days mdpi.com. Genome shuffling techniques have also been successfully applied, leading to a 10.8-fold increase in toyocamycin production compared to the wild-type strain, reaching up to 644.5 mg/L at 84 hours, and even 1173.6 mg/L with optimized nutrition conditions mdpi.com. A triple mutant strain, SD3145, achieved an impressive 1500 mg/L in GYM liquid medium, a 24-fold increase over the wild type, and further optimization with scandium (ScCl3·6H2O) boosted production to 2664 mg/L in TPM medium, representing the highest reported level in shake-flask fermentation by a streptomycete plos.orgnih.gov.

Table 1: Toyocamycin Production in Streptomyces diastatochromogenes 1628 and Engineered Strains

| Strain/Modification | Production Yield (mg/L) | Fold Increase (vs. Wild Type) | Fermentation Time (h) | Reference |

| Wild-type | 152.1 | 1x | 84 | mdpi.comfrontiersin.org |

| Wild-type | 253 | 1x | 10 days | mdpi.com |

| Wild-type | 59.64 - 59.67 | 1x | 84 - 96 | mdpi.com |

| Overexpression of ToyA | ~273.8 (80% increase) | 1.8x | N/A | mdpi.comresearchgate.net |

| Overexpression of AdpA | ~334.8 (120.1% increase) | 2.2x | N/A | mdpi.comresearchgate.net |

| Overexpression of CdgB (O-cdgB) | 374 | 1.47x (vs. 253 mg/L WT) | 10 days | mdpi.com |

| ΔcdgB mutant | 180 | 0.71x (vs. 253 mg/L WT) | 10 days | mdpi.com |

| SD3145 (triple mutant) | 1500 | 24x | N/A | plos.orgnih.gov |

| SD3145 + ScCl3·6H2O | 2664 | N/A | N/A | plos.orgnih.gov |

| Recombinant strain 1628-TC (extra toy cluster copy) | 312.9 | 2.06x | 84 | frontiersin.orgnih.gov |

| Recombinant strain 1628-EC (engineered toy cluster) | 456.5 | 3.0x | 84 | frontiersin.orgnih.gov |

| Recombinant strain 1628-SC (engineered toy cluster) | 638.9 | 3.2x | 84 | frontiersin.orgnih.gov |

| Genome Shuffling (R3-33) | 644.5 | 10.8x | 84 | mdpi.com |

| Genome Shuffling (R3-33) + optimized medium | 1173.6 | N/A | N/A | mdpi.com |

Streptomyces rimosus

Streptomyces rimosus is another significant producer of toyocamycin wikipedia.orgdsmz.descientificlabs.co.uk. Research on S. rimosus (ATCC 14673) has been crucial in elucidating the toyocamycin biosynthetic pathway, particularly in understanding the conversion of precursors and the involvement of specific enzymes frontiersin.orgpnas.orgnih.govrsc.org. This species has also been studied for its ability to produce both toyocamycin and sangivamycin (B1680759), suggesting a common biosynthetic route nih.govgoogle.com.

Other Streptomyces Species and Cyanobacteria (Tolypothrix tenuis)

Beyond the extensively studied species, toyocamycin has also been found in Streptomyces sparsogenes wikipedia.org and Streptomyces albulus, with the latter producing both wuyiencin and toyocamycin researchgate.netresearchgate.net.

Notably, toyocamycin is also produced by certain cyanobacteria, specifically Tolypothrix tenuis wikipedia.orgnp-mrd.orgnih.govutrgv.eduijcmas.com. In T. tenuis, toyocamycin, and its 5′-O-α-glucopyranose derivative, are reported as major cytotoxic and fungicidal nucleosides nih.govrsc.org. This highlights the compound's presence across different microbial phyla and suggests a broader ecological role.

Elucidation of the Toyocamycin Biosynthetic Pathway

The biosynthesis of toyocamycin, a 7-deazapurine nucleoside, is a complex process that begins with guanosine (B1672433) triphosphate (GTP) pnas.orgasm.orgmdpi.com. The elucidation of this pathway has involved identifying and characterizing a specific gene cluster responsible for its production.

Identification and Characterization of the toy Gene Cluster (e.g., toyA to toyM)

The biosynthetic gene cluster responsible for toyocamycin production, often referred to as the toy cluster, has been identified and characterized in several Streptomyces species, including S. rimosus (ATCC 14673) and S. diastatochromogenes 1628 frontiersin.orgnih.govgoogle.comsecondarymetabolites.org. This cluster typically comprises multiple genes, frequently designated from toyA to toyM, which encode various enzymes and regulatory proteins involved in the biosynthetic steps mdpi.comfrontiersin.orgresearchgate.netgoogle.comasm.orgsecondarymetabolites.org.

In S. rimosus, the toy cluster was initially identified, and its genes were found to be required for the biosynthesis of both toyocamycin and sangivamycin nih.govgoogle.com. The pathway diverges from that of queuosine, another 7-deazapurine, with 7-cyano-7-deazaguanine (preQ0) serving as a key intermediate frontiersin.orgpnas.orgresearchgate.net. Four genes within the cluster (toyD, toyB, toyC, and toyM) are responsible for the biosynthesis of preQ0 frontiersin.orgresearchgate.net. Specifically, ToyD encodes a GTP cyclohydrolase I (GCH I), which catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP) pnas.orggoogle.commdpi.com. ToyB is a 6-pyruvoyltetrahydropterin synthase, ToyC is a radical SAM family protein, and ToyM is an ExsB family protein, all contributing to preQ0 synthesis researchgate.netmdpi.com.

Subsequently, preQ0 is converted to toyocamycin through the action of other enzymes encoded by the toy cluster, including ToyH, ToyE, ToyG, and ToyF frontiersin.orgresearchgate.net. ToyF encodes an adenylosuccinate lyase, and ToyG encodes an adenylosuccinate synthetase, both likely involved in the later stages of toyocamycin biosynthesis frontiersin.orgplos.org. ToyI is a phosphatase, and ToyE is a GMP reductase researchgate.net.

The toyA gene, located within the cluster, plays a crucial regulatory role. It encodes a large ATP-binding regulator of the LuxR family (LAL-family) researchgate.netmdpi.comnih.gov. Deletion of toyA in S. diastatochromogenes 1628 results in an almost complete loss of toyocamycin production, while its overexpression significantly increases the yield researchgate.netmdpi.comnih.gov. This indicates that ToyA acts as a positive pathway-specific regulator, directly activating the expression of toyB and toyE operons and indirectly influencing other toy structural genes nih.gov. The transcriptional levels of toy genes are generally upregulated in strains with enhanced toyocamycin production, further confirming the cluster's direct involvement in biosynthesis mdpi.comfrontiersin.orgmdpi.comnih.gov.

Table 2: Putative Functions of Genes in the toy Cluster

| Gene | Putative Function | Role in Biosynthesis | Reference |

| toyA | LuxR-family transcriptional regulator (LAL-family) | Positive pathway-specific regulator, activates toy cluster gene expression | mdpi.comresearchgate.netplos.orgmdpi.comnih.gov |

| toyB | 6-pyruvoyltetrahydropterin synthase | Involved in preQ0 biosynthesis | frontiersin.orgresearchgate.netmdpi.com |

| toyC | Radical SAM family protein | Involved in preQ0 biosynthesis | frontiersin.orgresearchgate.netmdpi.com |

| toyD | GTP cyclohydrolase I (GCH I) | Catalyzes conversion of GTP to H2NTP, involved in preQ0 biosynthesis | frontiersin.orgresearchgate.netpnas.orggoogle.commdpi.com |

| toyE | GMP reductase | Involved in conversion of preQ0 to toyocamycin | frontiersin.orgresearchgate.net |

| toyF | Adenylosuccinate lyase | Involved in conversion of preQ0 to toyocamycin | frontiersin.orgresearchgate.netplos.orgresearchgate.net |

| toyG | Adenylosuccinate synthetase | Involved in conversion of preQ0 to toyocamycin | frontiersin.orgresearchgate.netplos.orgresearchgate.net |

| toyH | Phosphoribosyl-pyrophosphate transferase | Involved in conversion of preQ0 to toyocamycin | frontiersin.orgresearchgate.net |

| toyI | Phosphatase | Involved in conversion of preQ0 to toyocamycin | frontiersin.orgresearchgate.net |

| toyM | ExsB family protein | Involved in preQ0 biosynthesis | frontiersin.orgresearchgate.netmdpi.com |

Enzymatic Steps in Toyocamycin Biosynthesis

The biosynthesis of toyocamycin is a complex process orchestrated by a cluster of genes, often referred to as the "toy cluster" (toyA to toyM), identified in producing strains like Streptomyces rimosus ATCC 14673 and Streptomyces diastatochromogenes 1628 frontiersin.orgresearchgate.netnih.govnih.govmit.eduacs.org. This pathway involves the transformation of a purine (B94841) precursor, mirroring early steps in folate biosynthesis nih.govnih.gov.

Role of GTP Cyclohydrolase I

GTP cyclohydrolase I (GCH I), specifically the ToyD homolog in Streptomyces rimosus, initiates the biosynthesis of 7-deazapurines, a class of compounds that includes toyocamycin nih.govmit.edunih.govasm.orgresearchgate.netasm.orgnih.gov. This enzyme catalyzes the conversion of Guanosine-5'-triphosphate (GTP) into 7,8-dihydroneopterin triphosphate (H2NTP) nih.govasm.orgasm.orgnih.govpnas.org. This initial reaction is characterized by the loss of carbon-8 and the retention of carbon-2 from the GTP molecule, a mechanism analogous to the first step in the biosynthesis of folic acid and biopterin (B10759762) mit.edunih.govasm.orgresearchgate.netasm.orgnih.gov.

Conversion of Guanine (B1146940) Moiety from GTP to Deazapurine Base

The gene cluster responsible for toyocamycin production includes a set of purine salvage and biosynthesis genes. These genes are hypothesized to facilitate the conversion of the guanine moiety derived from GTP into the unique adenine-like deazapurine base characteristic of toyocamycin nih.govnih.govacs.orgacs.org. Experimental evidence from radiolabeling studies has demonstrated that carbon-2, but not carbon-8, of purines is incorporated into the pyrrolopyrimidine ring structure of toyocamycin . Furthermore, the ribose carbons at positions 1', 2', and 3' of a purine nucleoside or nucleotide contribute as carbon sources for the formation of carbons 6, 5, and the cyano carbon, respectively, within the toyocamycin structure researchgate.net. A crucial step in this conversion involves the obligatory loss of the N-7 nitrogen atom during the transformation of adenine (B156593) into toyocamycin .

Formation of 7-cyano-7-deazaguanine (preQ0) as a Key Intermediate

A pivotal intermediate in the toyocamycin biosynthetic pathway is 7-cyano-7-deazaguanine, also known as preQ0 frontiersin.orgresearchgate.netnih.govasm.orgpnas.orgnih.gov. The formation of preQ0 from GTP is achieved through a four-step enzymatic pathway asm.org. Four specific genes, toyD, toyB, toyC, and toyM, are directly involved in the biosynthesis of preQ0 frontiersin.orgresearchgate.net. These correspond to the enzymes GTP cyclohydrolase I (GCH I/ToyD), CPH4 synthase (QueD/ToyB), CDG synthase (QueE/ToyC), and preQ0 synthetase (QueC/ToyM) nih.govasm.orgpnas.orgnih.gov. The final step in this sequence, catalyzed by preQ0 synthetase (QueC or ToyM), converts 7-carboxy-7-deazaguanine (B3361655) (CDG) into preQ0, a reaction that is ATP-dependent and utilizes ammonium (B1175870) as a nitrogen source nih.govasm.orgnih.gov.

Role of Toyocamycin Nitrile Hydratase in Conversion to Sangivamycin

The enzyme toyocamycin nitrile hydratase (TNHase), also referred to as ToyJKL, plays a distinct role in the pathway by catalyzing the conversion of toyocamycin into sangivamycin nih.govnih.govmit.eduacs.orgacs.org. This enzymatic reaction involves the addition of a water molecule across the nitrile moiety of toyocamycin nih.gov. Research indicates that the alpha subunit of TNHase, designated as ToyJ, is sufficient for both catalytic activity and the necessary post-translational modifications required for the enzyme's function acs.org.

Strain Improvement Strategies for Enhanced Toyocamycin Production

Enhancing the production of toyocamycin from microbial strains, particularly Streptomyces diastatochromogenes 1628, is a significant objective in applied microbiology due to its low wild-type productivity (e.g., 59.64 mg/L) frontiersin.orgmdpi.comnih.gov. Various genetic and metabolic engineering strategies have been successfully employed to achieve substantial improvements in toyocamycin yield.

One effective strategy involves the overexpression of the entire toy biosynthetic gene cluster. Introducing an extra copy of this cluster into S. diastatochromogenes 1628 has led to a significant increase in toyocamycin production, with reported yields rising from 152.1 mg/L to 312.9 mg/L, representing a twofold increase frontiersin.orgnih.gov. Further engineering of the toy cluster, such as replacing native promoters with strong constitutive promoters like permE*, has resulted in even higher yields, reaching 456.5 mg/L and 638.9 mg/L, indicating a 2- to 3.2-fold increase over the wild type nih.gov.

Overexpression of specific structural genes within the pathway, such as toyG and toyF, has been shown to intensify the synthesis pathway, contributing to increased production mdpi.comresearchgate.net. Furthermore, the pathway-specific regulatory gene toyA, which encodes a LuxR-family transcriptional regulator, plays a crucial role. Overexpression of toyA directly or indirectly upregulates the expression of toy structural genes, leading to a 1- to 2-fold increase in toyocamycin production, and in some cases, an 80% increase depending on the promoter used nih.govresearchgate.netnih.gov.